molecular formula C10H12O2S B13951210 2-(4-Sulfanylphenyl)butanoic acid

2-(4-Sulfanylphenyl)butanoic acid

Cat. No.: B13951210
M. Wt: 196.27 g/mol
InChI Key: NEJQFNAWNQKPHV-UHFFFAOYSA-N
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Description

2-(4-Sulfanylphenyl)butanoic acid is a substituted butanoic acid derivative featuring a sulfanyl (-SH) group at the para position of the phenyl ring. For instance, structurally similar compounds, such as 2-(substituted sulfur)-3-(substituted phenyl)propionic acids, are patented for anti-inflammatory applications .

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

2-(4-sulfanylphenyl)butanoic acid

InChI

InChI=1S/C10H12O2S/c1-2-9(10(11)12)7-3-5-8(13)6-4-7/h3-6,9,13H,2H2,1H3,(H,11,12)

InChI Key

NEJQFNAWNQKPHV-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)S)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Sulfanylphenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 4-bromothiophenol with butanoic acid under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of 2-(4-Sulfanylphenyl)butanoic acid.

Industrial Production Methods

Industrial production of 2-(4-Sulfanylphenyl)butanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Sulfanylphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Potassium carbonate, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Sulfanylphenyl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Sulfanylphenyl)butanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of 2-(4-Sulfanylphenyl)butanoic acid and its analogs:

Compound Name Substituents on Phenyl Ring Additional Functional Groups Molecular Formula Molecular Weight (g/mol) Notable Features/Applications
2-(4-Sulfanylphenyl)butanoic acid -SH (para) None C₁₀H₁₂O₂S 196.26 Potential anti-inflammatory activity inferred from analogs
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid Variable aryl groups -CO₂H (carboxymethyl), -C=O (oxo) Variable Variable (~250–350) Synthesized via Michael addition; racemic mixtures (R/S enantiomers)
2-(4-Isopropylphenyl)butanoic acid -C₃H₇ (para) None C₁₃H₁₈O₂ 206.28 Commercial intermediate; no explicit bioactivity reported
2-(4-Aminophenyl)butanoic acid -NH₂ (para) None C₁₀H₁₃NO₂ 179.22 Enhanced water solubility due to -NH₂; used in peptide synthesis
2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid -Br (para), -F (para) -C=O (oxo) C₁₆H₁₂BrFO₃S 383.23 Electron-withdrawing substituents; potential impact on acidity/reactivity
2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid -SO₂CH₃ (sulfonyl) -NHCOC₆H₅ (benzamide) C₁₂H₁₅NO₅S 285.32 Sulfonyl group enhances stability; possible metabolic resistance
4-(Methylsulfanyl)-2-(2-phenylacetamido)butanoic acid -SCH₃ (methylsulfanyl) -NHCOCH₂C₆H₅ (phenylacetamide) C₁₃H₁₇NO₃S 279.34 Hybrid structure with sulfanyl and amide moieties

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